molecular formula C22H23ClN2O3S B2727247 1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2034530-56-6

1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2727247
CAS No.: 2034530-56-6
M. Wt: 430.95
InChI Key: QGJUQPHHAPRDST-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane ring substituted with a 2-chlorophenyl group and a sulfone moiety (1,1-dioxido), coupled to a 1-methylindole-3-yl ethanone scaffold.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-24-15-16(17-6-3-5-9-20(17)24)14-22(26)25-11-10-21(29(27,28)13-12-25)18-7-2-4-8-19(18)23/h2-9,15,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUQPHHAPRDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is an intriguing synthetic molecule that belongs to the class of thiazepane derivatives. Its unique structure, characterized by a thiazepane ring and various substituents, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure can be broken down into key functional groups:

  • Thiazepane Ring : A seven-membered heterocyclic ring containing sulfur and nitrogen.
  • Dioxido Group : Contributes to the compound's reactivity and potential biological interactions.
  • Chlorophenyl Substituent : May enhance lipophilicity and biological activity.
  • Indole Moiety : Known for its presence in various bioactive compounds, potentially contributing to anticancer properties.

Pharmacological Properties

Research indicates that thiazepane derivatives exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Thiazepane compounds have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : Certain thiazepanes have been studied for their ability to reduce inflammation in animal models .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiazepane derivatives .
  • Receptor Modulation : Interaction with various receptors could lead to altered cellular signaling pathways .

Case Studies

Several studies have explored the biological activity of related thiazepane compounds. For instance:

  • Antimicrobial Studies : A study demonstrated that a related thiazepane derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In vitro assays revealed that another thiazepane compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential applications in cancer therapy .
  • Inflammation Models : Animal studies indicated that certain thiazepanes reduced edema and inflammatory cytokine levels in models of acute inflammation .

Data Table of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
AntimicrobialThiazepane Derivative AInhibition of S. aureus growth
AnticancerThiazepane Derivative BInduction of apoptosis in MCF-7 cells
Anti-inflammatoryThiazepane Derivative CReduction in edema in animal models

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Indole Substituent Phenyl/Other Group Core Structure Pharmacological Profile
Target Compound 1-methyl 2-chlorophenyl (thiazepane-sulfone) Thiazepane-ethanone Hypothesized moderate CB1/CB2 affinity (structural inference)
JWH-203 (2-(2-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) 1-pentyl 2-chlorophenyl Ethanone High CB1 receptor affinity; psychoactive
NAMIE (1-(1-methyl-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone) 1-methyl 1-naphthyl Ethanone Research chemical; uncharacterized receptor activity
(2-chlorophenyl)(2,5-dimethyl-1H-indol-3-yl)methanone 2,5-dimethyl 2-chlorophenyl Methanone Synthetic intermediate; no reported bioactivity
Key Observations:
  • Indole Substituents : The 1-methyl group in the target compound and NAMIE may reduce metabolic degradation compared to JWH-203’s 1-pentyl chain, which contributes to lipophilicity and prolonged half-life .
  • Core Structure: The thiazepane-sulfone moiety in the target compound introduces rigidity and polarity, contrasting with JWH-203’s flexible alkyl chain.
  • Phenyl Groups: The 2-chlorophenyl group is conserved in the target compound and JWH-203, a feature associated with cannabinoid receptor binding in synthetic analogs .
Receptor Interactions
  • JWH-203 : Binds strongly to CB1 receptors, inducing psychoactive effects. Its 1-pentyl chain and 2-chlorophenyl group are critical for receptor docking .
  • Target Compound : The thiazepane-sulfone group may sterically hinder CB1 binding, hypothetically reducing psychoactivity while retaining affinity for peripheral CB2 receptors (inference from structural analogs) .
Metabolic Stability
  • The sulfone group in the target compound likely enhances solubility and oxidative stability, contrasting with JWH-203’s susceptibility to cytochrome P450-mediated degradation .
  • NAMIE’s naphthyl group may confer π-stacking interactions in biological systems, though its metabolic pathway remains unstudied .

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